N-Me-Val-Leu-anilide

Catalog No.
S12577894
CAS No.
M.F
C18H29N3O2
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Me-Val-Leu-anilide

Product Name

N-Me-Val-Leu-anilide

IUPAC Name

4-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23)

InChI Key

JEHIFQTZKVQDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC

N-Methyl-Valine-Leucine-Anilide, also known as N-Methylvalylleucine-anilide, is a synthetic compound that belongs to a class of molecules known as peptides. This compound features a structure that includes the amino acids valine and leucine, along with an aniline moiety, which contributes to its unique properties. The molecular formula for N-Methyl-Valine-Leucine-Anilide is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, and it has a molecular weight of approximately 319.44 g/mol .

The compound is characterized by the presence of a methyl group attached to the nitrogen atom of the valine side chain, enhancing its hydrophobic characteristics. This modification can influence the compound's interactions in biological systems and its solubility in various solvents.

Typical of peptide compounds, including:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of the constituent amino acids.
  • Acylation: The amino groups can react with acylating agents to form new amides or esters.
  • Reductive cleavage: The compound can also be subjected to reductive cleavage, particularly in reactions involving stronger reducing agents.

These reactions are significant in synthetic organic chemistry and biochemistry for modifying peptide structures and exploring their functionalities.

The synthesis of N-Methyl-Valine-Leucine-Anilide can be achieved through various methods:

  • Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids on a solid support, followed by deprotection and cleavage steps.
  • Solution-phase synthesis: Involves coupling reactions between the respective amino acids and aniline under controlled conditions.
  • Methylation of Valine: N-Methylvaline can be synthesized first, followed by coupling with leucine and aniline.

These methods allow for flexibility in modifying the peptide structure and optimizing yields.

N-Methyl-Valine-Leucine-Anilide has several applications:

  • Pharmaceuticals: As a potential lead compound for drug development targeting various biological pathways.
  • Food Industry: Utilized as a flavor enhancer due to its amino acid composition.
  • Biotechnology: Used in peptide libraries for screening biological activity and interaction studies.

Its unique structure makes it a candidate for diverse applications across different fields.

Interaction studies involving N-Methyl-Valine-Leucine-Anilide focus on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics with receptors or enzymes.
  • Nuclear Magnetic Resonance (NMR): For structural elucidation and understanding conformational changes upon binding.
  • Molecular docking simulations: To predict interactions with target proteins based on computational models.

Such studies help elucidate the compound's mechanism of action and potential therapeutic uses.

N-Methyl-Valine-Leucine-Anilide shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N-MethylvalineMethylated valineEnhances hydrophobic interactions
Val-Leu-AlaContains alanine instead of anilineDifferent functional group impacts bioactivity
N-AcetylvalylleucylphenylalanineAcetylated versionPotentially alters solubility and stability
N-Hydroxyethyl-Val-Leu-AnilideHydroxyethyl modificationMay enhance solubility compared to N-Methyl

N-Methyl-Valine-Leucine-Anilide's unique combination of methylation at the nitrogen position and incorporation of aniline distinguishes it from these similar compounds, potentially impacting its biological activity and application scope.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

319.22597718 g/mol

Monoisotopic Mass

319.22597718 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types